Janelia Fluor 669, SE
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Overview
Description
Janelia Fluor 669, SE is a red fluorescent dye that is widely used in various imaging techniques. It is particularly known for its high brightness and photostability, making it suitable for applications such as confocal microscopy, super-resolution microscopy, and live cell imaging . The compound is supplied with an N-hydroxysuccinimide ester reactive group, which allows for the labeling of primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Janelia Fluor 669, SE involves the incorporation of an azetidine group into the fluorophore structure. This modification significantly improves the quantum yield and photostability of the dye . The general synthetic method for silicon-fluoresceins and silicon-rhodamines, which includes Janelia Fluor dyes, has been described in scientific literature .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of the dye followed by purification processes to achieve high purity levels (≥90% as determined by high-performance liquid chromatography) . The dye is then formulated with the N-hydroxysuccinimide ester reactive group for commercial distribution.
Chemical Reactions Analysis
Types of Reactions: Janelia Fluor 669, SE primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This reactive group facilitates the labeling of primary amines in proteins and other biomolecules .
Common Reagents and Conditions: The labeling reaction typically involves the use of a buffer solution to maintain the pH at an optimal level for the reaction. Common reagents include primary amines, which react with the N-hydroxysuccinimide ester group to form stable amide bonds .
Major Products: The major product of the reaction is the labeled biomolecule, which retains the fluorescent properties of this compound. This allows for the visualization of the labeled biomolecule under appropriate imaging conditions .
Scientific Research Applications
Janelia Fluor 669, SE has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions in real-time.
Biology: Employed in live cell imaging to study cellular processes and structures.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in quality control processes to ensure the integrity of products
Mechanism of Action
The mechanism of action of Janelia Fluor 669, SE involves its ability to absorb light at a specific wavelength (669 nm) and emit light at a longer wavelength (682 nm) . This property is due to the presence of the azetidine group, which enhances the quantum yield and photostability of the dye . The dye can be conjugated to biomolecules through the N-hydroxysuccinimide ester group, allowing for targeted imaging of specific cellular components .
Comparison with Similar Compounds
Biological Activity
Janelia Fluor 669, SE (JF669, SE) is a red fluorescent dye developed for advanced biological imaging techniques. It is particularly noted for its application in live-cell imaging and super-resolution microscopy. This article explores the biological activity of JF669, SE, including its properties, applications, and case studies demonstrating its effectiveness in various research settings.
JF669, SE is characterized by the following key properties:
Property | Value |
---|---|
Chemical Name | 1-[7-(1-Azetidinyl)-10-[2-Carboxy-5-[(2-(2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl]thio-3,4,6-trifluorophenyl]-9,9-dimethyl-9-silaanthracen-2(9H)-ylidene]azetidinium, inner salt |
Molecular Weight | 693.77 g/mol |
Excitation Maximum (λ abs) | 669 nm |
Emission Maximum (λ em) | 682 nm |
Quantum Yield (φ) | 0.37 |
Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ |
Reactive Group | NHS ester |
Cell Permeability | Yes |
JF669 exhibits robust photostability, retaining approximately 97% of its fluorescence after 30 bleaching cycles . Its NHS ester functionality allows it to label primary amines effectively, making it suitable for various conjugation applications in biological systems.
Applications in Biological Research
JF669 is primarily utilized in:
- Confocal Microscopy : It is ideal for imaging cellular structures due to its far-red emission spectrum, which minimizes photodamage and autofluorescence from biological samples.
- Super-Resolution Microscopy : Techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) benefit from the dye's high brightness and photostability .
- Live Cell Imaging : JF669's cell permeability allows for real-time monitoring of dynamic cellular processes.
Case Studies
-
Microtubule Labeling :
In a study conducted by Dr. Kirstin Elgass at Monash University, microtubules were effectively labeled using JF669 conjugated secondary antibodies. The results demonstrated clear visualization of microtubule structures via confocal microscopy, showcasing the dye's utility in cytoskeletal studies . -
Cardiac Tissue Imaging :
Research involving cardiac tissue sections highlighted JF669's capability to label SERCA2ATPase in adult pig heart tissues. The super-resolution images obtained through dSTORM revealed intricate details of the sarcoplasmic reticulum structures that were not visible with traditional widefield microscopy . -
Neural Imaging :
A study published in Nature illustrated the use of JF669 in labeling HaloTag-expressing neurons in mouse brains after intravenous administration. The dye's ability to cross the blood-brain barrier (BBB) was significant for neurobiological studies, allowing researchers to visualize neuronal structures and dynamics effectively .
Comparative Analysis with Other Dyes
JF669 serves as an alternative to several other fluorescent dyes such as Alexa Fluor 660 and Atto 655. The following table summarizes key comparisons:
Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
---|---|---|---|---|
Janelia Fluor 669 | 669 | 682 | 0.37 | High |
Alexa Fluor 660 | 650 | 665 | 0.10 | Moderate |
Atto 655 | 650 | 665 | 0.25 | Moderate |
JF669 outperforms these alternatives in terms of quantum yield and photostability, making it a preferred choice for long-term imaging experiments .
Properties
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]sulfanyl-3,5,6-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30F3N3O6SSi/c1-48(2)22-15-18(38-11-3-12-38)5-7-20(22)27(21-8-6-19(16-23(21)48)39-13-4-14-39)28-29(34(44)45)30(35)32(37)33(31(28)36)47-17-26(43)46-40-24(41)9-10-25(40)42/h5-8,15-16H,3-4,9-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKALIQFJQJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C(=C(C(=C6F)SCC(=O)ON7C(=O)CCC7=O)F)F)C(=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30F3N3O6SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.